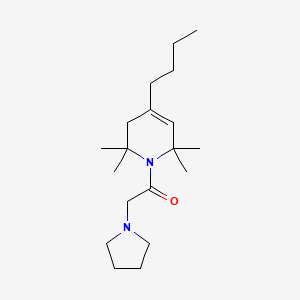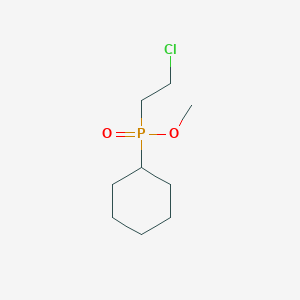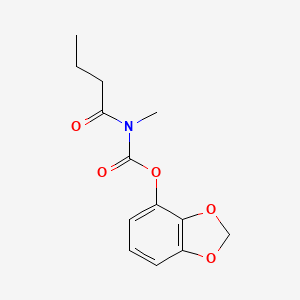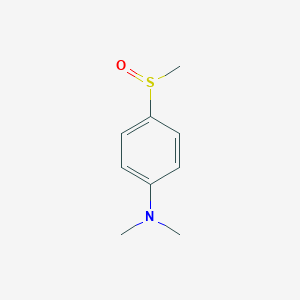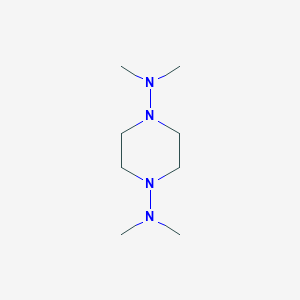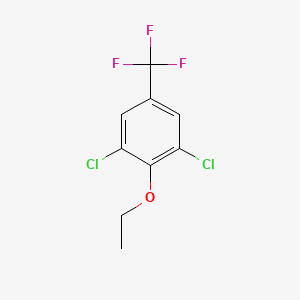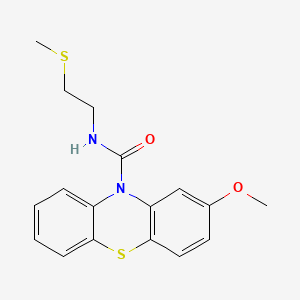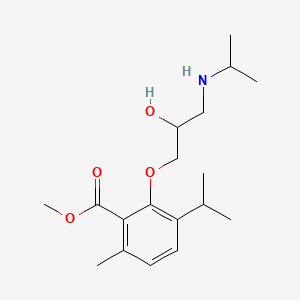
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is a methyl ester derivative of p-cymene-2-carboxylate. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to the aromatic ring. It is known for its applications in various fields, including medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate typically involves the esterification of p-cymene-2-carboxylic acid with methanol in the presence of a catalyst. The hydroxy group is introduced through a hydroxylation reaction, and the isopropylamino group is added via an amination reaction. The propoxy group is incorporated through an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The isopropylamino group can be substituted with other amines.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Amines and catalysts like palladium on carbon are employed.
Esterification and Hydrolysis: Acidic or basic conditions are used for esterification and hydrolysis reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted amines.
Esterification and Hydrolysis: Formation of p-cymene-2-carboxylic acid and methanol.
科学的研究の応用
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a beta-adrenergic blocker.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as beta-adrenergic receptors. It acts as a beta-adrenergic blocker, inhibiting the action of epinephrine and norepinephrine on these receptors. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .
類似化合物との比較
Similar Compounds
Esmolol: A cardioselective beta-adrenergic blocker with a similar structure and mechanism of action.
Metoprolol: Another beta-adrenergic blocker used in the treatment of hypertension and angina.
Atenolol: A beta-adrenergic blocker with similar therapeutic applications.
Uniqueness
Methyl 3-(2-hydroxy-3-(isopropylamino)propoxy)-p-cymene-2-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of hydroxy, isopropylamino, and propoxy groups allows for targeted interactions with beta-adrenergic receptors, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
53206-80-7 |
|---|---|
分子式 |
C18H29NO4 |
分子量 |
323.4 g/mol |
IUPAC名 |
methyl 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C18H29NO4/c1-11(2)15-8-7-13(5)16(18(21)22-6)17(15)23-10-14(20)9-19-12(3)4/h7-8,11-12,14,19-20H,9-10H2,1-6H3 |
InChIキー |
JNLHPPFPJXHLKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CNC(C)C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



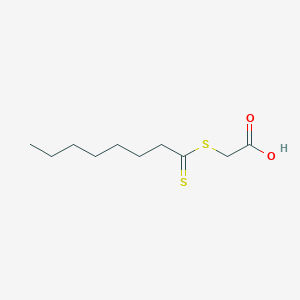
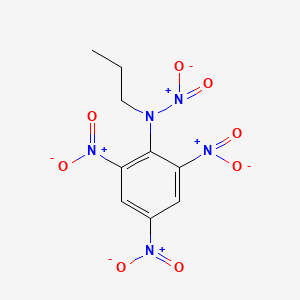
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
